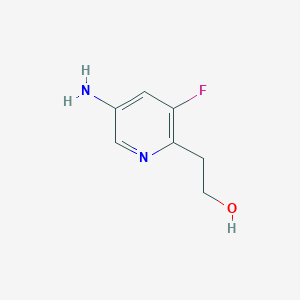
5-Amino-3-fluoro-2-pyridineethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-amino-3-fluoropyridin-2-yl)ethan-1-ol is a fluorinated pyridine derivative This compound is characterized by the presence of an amino group at the 5-position and a fluorine atom at the 3-position of the pyridine ring, along with an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-3-fluoropyridin-2-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-5-fluoropyridine.
Reaction with Ethylene Oxide: The starting material is reacted with ethylene oxide under basic conditions to introduce the ethan-1-ol moiety.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-3-fluoropyridin-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-(5-amino-3-fluoropyridin-2-yl)ethanal or 2-(5-amino-3-fluoropyridin-2-yl)ethanoic acid.
Reduction: Formation of 2-(5-amino-3-fluoropyridin-2-yl)ethanamine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-amino-3-fluoropyridin-2-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the development of fluorescent probes and bioactive compounds.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(5-amino-3-fluoropyridin-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol
- 2-amino-2-(5-fluoropyridin-3-yl)ethan-1-ol
- 3-(2-amino-5-fluoropyridin-3-yl)propan-1-ol
Uniqueness
2-(5-amino-3-fluoropyridin-2-yl)ethan-1-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both an amino group and a fluorine atom enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C7H9FN2O |
|---|---|
Molecular Weight |
156.16 g/mol |
IUPAC Name |
2-(5-amino-3-fluoropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H9FN2O/c8-6-3-5(9)4-10-7(6)1-2-11/h3-4,11H,1-2,9H2 |
InChI Key |
ASAGNAIYFAAFRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















